1-Bromo-3-cyclobutylcyclobutane
Description
Properties
IUPAC Name |
1-bromo-3-cyclobutylcyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYCGEBVELOASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylcyclobutane can be synthesized through several methods. One common approach involves the bromination of cyclobutylcyclobutane using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or cyclohexane to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient bromination .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclobutylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclobutylcyclobutane by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclobutylcyclobutanone.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Substitution: Cyclobutylcyclobutane derivatives with various functional groups.
Reduction: Cyclobutylcyclobutane.
Oxidation: Cyclobutylcyclobutanone.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-cyclobutylcyclobutane can be utilized as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various nucleophilic substitution reactions, making it suitable for the construction of cyclobutane derivatives and other cyclic compounds.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The bromine substituent can enhance the biological activity of compounds by modulating their lipophilicity and reactivity. Research has shown that halogenated compounds often exhibit improved interactions with biological targets, which can lead to the discovery of novel therapeutic agents.
Material Science
In material science, this compound may serve as a precursor for the synthesis of polymers or functional materials. Its ability to undergo polymerization reactions can be exploited to create new materials with specific properties, such as enhanced thermal stability or mechanical strength.
Case Study 1: Synthesis of Cyclobutane Derivatives
Research has demonstrated that brominated cycloalkanes can be effectively used in nucleophilic substitution reactions to synthesize various cyclobutane derivatives. For instance, studies have shown that using 1-bromo derivatives can yield higher reaction rates and selectivity compared to non-brominated counterparts due to the leaving group ability of bromine .
In medicinal chemistry research, brominated compounds have been evaluated for their anticancer properties. For example, studies on structurally similar halogenated compounds have indicated that they can inhibit tumor growth by interfering with cellular signaling pathways . This suggests that this compound may also exhibit similar biological activities warranting further investigation.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclobutylcyclobutane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Key Observations:
Ring Strain and Reactivity: The bicyclic structure of this compound results in higher ring strain compared to monocyclic analogues like 1-bromo-3-isopropylcyclobutane. This strain enhances its reactivity in ring-opening reactions and transition-metal-catalyzed cross-couplings . In contrast, 1-bromo-3-methylbutane (a linear alkyl bromide) lacks ring strain, making it less reactive in strain-driven reactions but more volatile due to its lower molecular weight .
The ethoxy group in 1-(bromomethyl)-3-ethoxycyclobutane adds electron-donating effects, which may stabilize carbocation intermediates in SN1 mechanisms .
Key Observations:
- Brominated compounds like 1-bromo-3-methylbutane are classified as hazardous (UN2341) due to toxicity and flammability, necessitating strict handling protocols .
- The safety profile of This compound is inferred from analogous bromocyclobutanes, which are prone to exothermic decomposition under heat .
Biological Activity
1-Bromo-3-cyclobutylcyclobutane (CAS No. 2301552-53-2) is an organobromine compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Synthesis
This compound features a bromine atom attached to a cyclobutyl group, which is further linked to another cyclobutane ring. The synthesis typically involves the bromination of cyclobutylcyclobutane using bromine or other brominating agents in an appropriate solvent such as carbon tetrachloride or cyclohexane.
Synthetic Routes
| Method | Description |
|---|---|
| Bromination | Utilizes bromine in solvents to introduce the bromine atom into the cyclobutane structure. |
| Industrial Production | Large-scale continuous flow reactors optimize reaction conditions for higher yields. |
The biological activity of this compound is primarily attributed to its bromine atom, which can participate in electrophilic addition reactions. This allows the compound to form covalent bonds with nucleophilic sites on various biomolecules, potentially altering their functions. The compound's ability to interact with DNA, enzymes, and receptors suggests a multifaceted mechanism of action that may lead to anticancer and antimicrobial effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation by interfering with key enzymatic pathways involved in cancer progression.
- Antimicrobial Properties : Its interactions with microbial cell wall synthesis pathways indicate potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Cell Proliferation Inhibition : A study demonstrated that treatment with varying concentrations of this compound resulted in a significant reduction in the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against various strains of bacteria, indicating its potential use in developing new antimicrobial therapies.
- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to target enzymes involved in metabolic pathways, providing insights into its mechanism of action at the molecular level.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Bromobutane | Linear brominated alkane | Limited biological activity |
| 1-Bromo-3-chlorocyclobutane | Brominated and chlorinated cycloalkane | Potentially varied activity due to dual halogen presence |
| Cyclobutylcyclobutane | Non-brominated version | Less reactivity compared to brominated analogs |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-Bromo-3-cyclobutylcyclobutane, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclobutane ring formation via photochemical [2+2] cycloaddition followed by bromination. For example, radical bromination using N-bromosuccinimide (NBS) under UV light ensures regioselectivity. Optimize by controlling temperature (e.g., -78°C to minimize side reactions) and stoichiometry (1.1–1.3 eq NBS) to enhance yield and purity. Monitor progress via TLC with UV visualization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Methodology :
- NMR : ¹H NMR reveals deshielding of protons adjacent to Br (δ ~3.5–4.0 ppm). Cyclobutyl ring protons show complex splitting due to ring strain. ¹³C NMR identifies Br-adjacent carbons (δ ~30–40 ppm) and cyclobutyl carbons (δ ~20–25 ppm).
- IR : C-Br stretch appears at 500–600 cm⁻¹.
- MS : High-resolution EI-MS confirms molecular ion [M]⁺ at m/z 204.0 (C₈H₁₃Br) and fragmentation patterns (e.g., loss of Br•) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use flame-resistant lab coats, nitrile gloves, and goggles. Work in a fume hood to avoid inhalation (vapors are irritants). Store in amber glass bottles under nitrogen at 2–8°C. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do steric effects in this compound influence its reactivity in SN2 vs. E2 reactions?
- Methodology : The bulky cyclobutyl groups hinder backside attack in SN2, favoring elimination (E2) under basic conditions (e.g., KOtBu in THF). Compare kinetics with linear analogs (e.g., 1-bromobutane) using GC-MS to quantify alkene/byproduct ratios. Adjust solvent polarity (e.g., DMSO vs. hexane) to modulate pathway dominance .
Q. What computational models best predict the conformational dynamics and strain energy of this compound?
- Methodology : DFT calculations (B3LYP/6-311+G(d,p)) model ring puckering and strain (~110 kJ/mol due to cyclobutane rings). Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate. MD simulations (AMBER force field) reveal temperature-dependent ring-flipping dynamics .
Q. How can contradictions in reported thermal stability data for this compound be resolved?
- Methodology : Discrepancies arise from impurities (e.g., residual solvents) and measurement techniques. Design studies using HPLC-purified samples and differential scanning calorimetry (DSC) under inert atmosphere. Cross-validate with thermogravimetric analysis (TGA) to decompose at 180–200°C .
Q. What catalytic systems optimize cross-coupling reactions of this compound in C–C bond formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
